molecular formula C37H35N3O2 B1377978 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine CAS No. 1450841-25-4

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine

Cat. No.: B1377978
CAS No.: 1450841-25-4
M. Wt: 553.7 g/mol
InChI Key: RQXPVLMMPSKAED-AIYQPOGASA-N
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Description

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is a chiral ligand known for its utility in asymmetric synthesis. This compound, with the molecular formula C({37})H({35})N({3})O({2}), is characterized by its complex structure featuring two oxazolidine rings attached to a pyridine core. It is widely used in catalysis, particularly in enantioselective reactions, due to its ability to induce chirality in the products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine typically involves the following steps:

    Formation of Oxazolidine Rings: The oxazolidine rings are synthesized from amino alcohols and aldehydes or ketones under acidic conditions.

    Attachment to Pyridine Core: The oxazolidine units are then attached to the 2,6-positions of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and enantiomeric excess.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine rings, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine rings back to amino alcohols.

    Substitution: The pyridine core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.

Major Products:

    Oxidation Products: Oxazolidinones.

    Reduction Products: Amino alcohols.

    Substitution Products: Various functionalized pyridine derivatives.

Chemistry:

    Catalysis: Used as a chiral ligand in asymmetric catalysis, particularly in [3+2] cycloaddition reactions.

    Synthesis: Facilitates the synthesis of enantiomerically pure compounds.

Biology:

    Enzyme Mimicry: Acts as a model for studying enzyme-catalyzed reactions due to its chiral nature.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of chiral materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to induce chirality in chemical reactions. The oxazolidine rings provide a chiral environment that influences the stereochemistry of the reaction products. The pyridine core acts as a coordinating site for metal catalysts, enhancing their activity and selectivity.

Molecular Targets and Pathways:

    Metal Coordination: The nitrogen atoms in the pyridine and oxazolidine rings coordinate with metal ions, forming active catalytic complexes.

    Chiral Induction: The spatial arrangement of the oxazolidine rings induces chirality in the substrates, leading to enantioselective outcomes.

Comparison with Similar Compounds

  • 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
  • 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine

Comparison:

  • Structural Differences: While similar in having oxazolidine rings attached to a pyridine core, the specific substituents and stereochemistry differ.
  • Unique Features: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is unique due to its specific chiral centers and the presence of methyl and diphenyl groups, which enhance its catalytic properties and selectivity in asymmetric synthesis.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications. Its ability to induce chirality and coordinate with metals underpins its widespread use in catalysis and synthesis.

Properties

IUPAC Name

(2S,4S)-4-methyl-2-[6-[(2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl]pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3/t26-,27-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPVLMMPSKAED-AIYQPOGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O[C@H](N1)C2=NC(=CC=C2)[C@H]3N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 2
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 3
Reactant of Route 3
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 4
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 5
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 6
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine

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